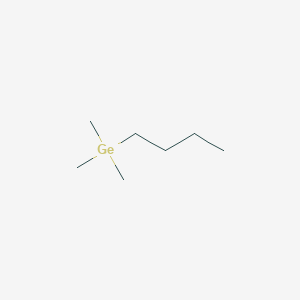

Butyl(trimethyl)germane

Description

Butyl(trimethyl)germane is an organogermanium compound with the formula (CH₃)₃Ge-C₄H₉. It consists of a germanium atom bonded to three methyl groups and a butyl group. This compound is part of a broader class of trimethylgermanes, which are valued in synthetic chemistry for their unique electronic and steric properties. Germanium’s larger atomic radius and lower electronegativity compared to silicon or carbon impart distinct reactivity patterns, making such compounds useful in catalysis and organic transformations .

Properties

CAS No. |

1000-46-0 |

|---|---|

Molecular Formula |

C7H18Ge |

Molecular Weight |

174.85 g/mol |

IUPAC Name |

butyl(trimethyl)germane |

InChI |

InChI=1S/C7H18Ge/c1-5-6-7-8(2,3)4/h5-7H2,1-4H3 |

InChI Key |

GLHGUMFMUJLNRO-UHFFFAOYSA-N |

SMILES |

CCCC[Ge](C)(C)C |

Canonical SMILES |

CCCC[Ge](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Aryltrimethylgermanes

- Trimethyl(phenyl)germane (PhGeMe₃): The phenyl group introduces aromatic conjugation, enhancing stability but reducing nucleophilicity compared to alkyl-substituted germanes. In cobalt-catalyzed reactions with arylglyoxals, PhGeMe₃ exhibited high yields (e.g., 85–92% for carbinol derivatives), outperforming silicon analogs like PhSiMe₃ due to germanium’s superior leaving-group ability .

- Heteroaryltrimethylgermanes : Trimethyl(thiophen-3-yl)germane and trimethyl(thiophen-2-yl)germane showed moderate yields (67% and 59%, respectively) in similar reactions, likely due to coordination of heteroatoms to transition metals .

Alkyltrimethylgermanes

- Its molecular weight (estimated ~214 g/mol) is higher than PhGeMe₃ (C₉H₁₃Ge, ~193 g/mol), influencing volatility and solubility .

- Trimethyl(naphthalen-1-yl)germane : Bulky aromatic substituents like naphthyl maintain high reactivity (e.g., 89% yield in hydrogenation) due to germanium’s tolerance for steric hindrance .

Reactivity in Catalytic Reactions

*Hypothetical data based on structural analogies.

Physical Properties

| Compound | Boiling Point (°C) | Melting Point (°C) | Molecular Weight (g/mol) | |

|---|---|---|---|---|

| (4-Chlorophenyl)GeMe₃ | 81.1 | 218.1 | 229.25 | |

| PhGeMe₃ | ~180 (est.) | ~-20 (est.) | 193.20 | |

| This compound | ~150 (est.) | ~-50 (est.) | ~214.00 | — |

Alkyl-substituted germanes generally exhibit lower melting points than aryl derivatives due to reduced crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.